
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione is an organic compound that features both hydroxyl and sulfanyl functional groups attached to an indene-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with sulfur-containing reagents under controlled conditions. One common method is the reaction of 2-hydroxyindene with thiol reagents in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially leading to the formation of diketones.
Reduction: The sulfanyl group can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: Both the hydroxyl and sulfanyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions might involve the use of strong acids or bases, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while substitution reactions could produce a variety of functionalized indene derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action for 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and sulfanyl groups could play key roles in these interactions, forming hydrogen bonds or coordinating with metal ions.
類似化合物との比較
Similar Compounds
2-Hydroxy-1H-indene-1,3(2H)-dione: Lacks the sulfanyl group, which might affect its reactivity and applications.
2-Sulfanyl-1H-indene-1,3(2H)-dione: Lacks the hydroxyl group, potentially altering its chemical properties and biological activity.
1,3-Indandione: A simpler structure that serves as a precursor to more complex indene derivatives.
Uniqueness
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione is unique due to the presence of both hydroxyl and sulfanyl groups, which can impart distinct chemical reactivity and biological activity
特性
CAS番号 |
93173-17-2 |
|---|---|
分子式 |
C9H6O3S |
分子量 |
194.21 g/mol |
IUPAC名 |
2-hydroxy-2-sulfanylindene-1,3-dione |
InChI |
InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H |
InChIキー |
XUAYIXLUPVEQFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


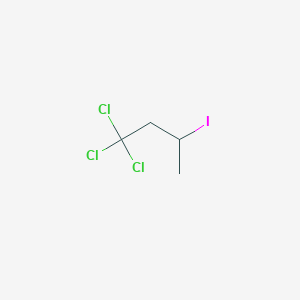
![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
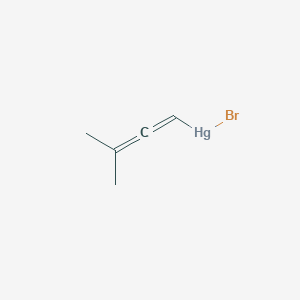
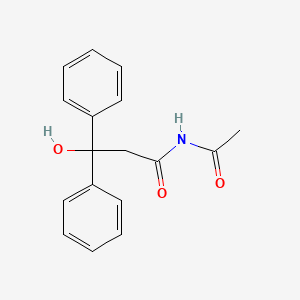
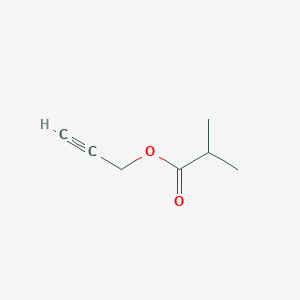
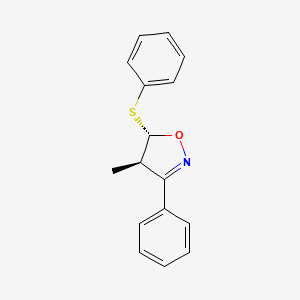
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
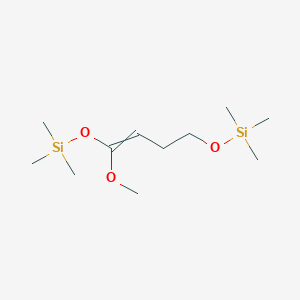
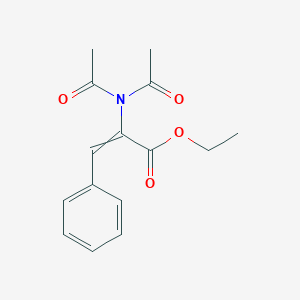
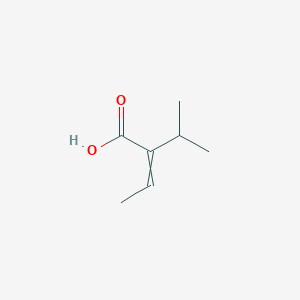
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
